molecular formula C12H13Cl2NO2 B1364300 3,4-Dichlorophenyldipropionamide

3,4-Dichlorophenyldipropionamide

Cat. No.: B1364300
M. Wt: 274.14 g/mol
InChI Key: ZDAFHQWFOMHDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorophenyldipropionamide is an anilide herbicide primarily used for the control of broad-leaved and grass weeds in rice. It is known for its mode of action via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II) . This compound is significant in agricultural practices due to its effectiveness in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenyldipropionamide typically involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyldipropionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

3,4-Dichlorophenyldipropionamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies involving herbicide degradation and environmental impact assessments.

    Biology: Research on its effects on non-target organisms, including aquatic life and soil microorganisms, is ongoing.

    Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is used in the formulation of herbicides and other agrochemical products .

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II). This inhibition blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to its death .

Comparison with Similar Compounds

Similar Compounds

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis but has a different chemical structure.

    Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): Similar in function but with a distinct structural difference.

    Swep (methyl-N-(3,4-dichlorophenyl)-carbamate): Shares the chlorinated phenyl group but differs in its carbamate structure

Uniqueness

3,4-Dichlorophenyldipropionamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weed species in rice cultivation. Its chemical structure allows for targeted inhibition of photosystem II, making it a valuable tool in agricultural weed management.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-propanoylpropanamide

InChI

InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3

InChI Key

ZDAFHQWFOMHDMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC

Origin of Product

United States

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